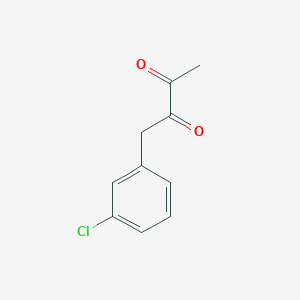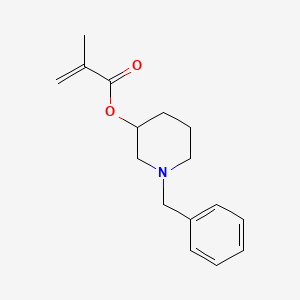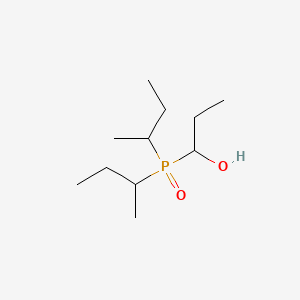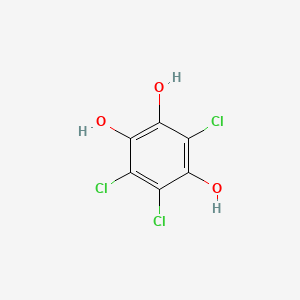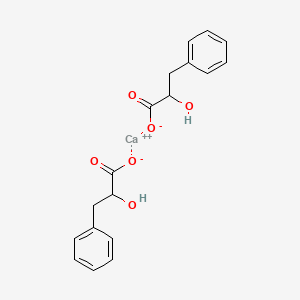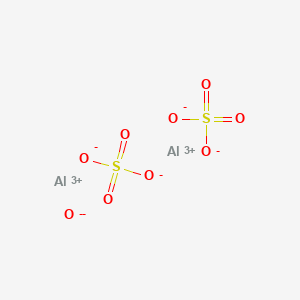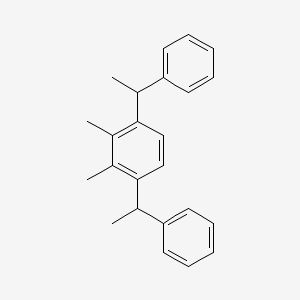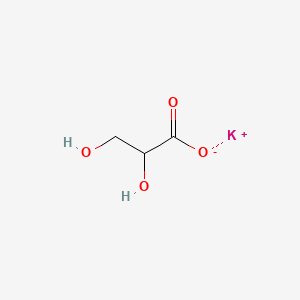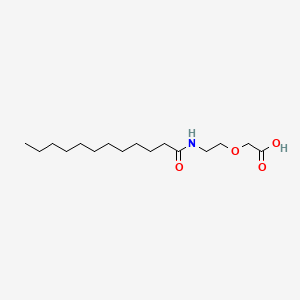
Iron vanadium oxide (Fe4V6O21)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron vanadium oxide (Fe4V6O21) is a complex oxide compound that combines iron and vanadium in a specific stoichiometric ratio. This compound is of significant interest due to its unique structural, electronic, and magnetic properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron vanadium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron oxide (Fe2O3) and vanadium oxide (V2O5) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich atmosphere to ensure complete oxidation of the metals.
Industrial Production Methods
In industrial settings, the production of iron vanadium oxide often involves the use of high-temperature furnaces and controlled atmospheres to achieve the desired stoichiometry and purity. The raw materials, iron oxide and vanadium oxide, are mixed in precise proportions and subjected to high temperatures in a rotary kiln or similar equipment. The resulting product is then cooled and ground to the desired particle size.
Chemical Reactions Analysis
Types of Reactions
Iron vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and vanadium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Iron vanadium oxide can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxides or mixed oxides with different stoichiometries.
Reduction: Reduction of iron vanadium oxide can be achieved using reducing agents such as hydrogen gas or carbon monoxide. This process typically occurs at high temperatures and can result in the formation of lower oxides or metallic phases.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the oxide lattice. For example, doping iron vanadium oxide with other transition metals can modify its electronic and magnetic properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadium pentoxide (V2O5) and iron oxide (Fe2O3), while reduction can produce metallic iron and vanadium.
Scientific Research Applications
Iron vanadium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its ability to undergo redox reactions makes it valuable in catalytic converters and other industrial applications.
Biology: Research is ongoing into the potential biological applications of iron vanadium oxide, including its use in drug delivery systems and as a contrast agent in medical imaging.
Medicine: The compound’s magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) and other medical diagnostic techniques.
Industry: Iron vanadium oxide is used in the production of high-strength alloys and as a component in advanced ceramics and electronic devices.
Mechanism of Action
The mechanism by which iron vanadium oxide exerts its effects is primarily related to its ability to undergo redox reactions. The compound can readily accept and donate electrons, making it an effective catalyst in various chemical processes. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Iron vanadium oxide can be compared with other similar compounds, such as:
Vanadium pentoxide (V2O5): Known for its catalytic properties and use in battery technology.
Vanadium dioxide (VO2): Notable for its metal-insulator transition and applications in smart windows and sensors.
Iron oxide (Fe2O3): Widely used as a pigment and in magnetic storage media.
Iron vanadium oxide stands out due to its unique combination of iron and vanadium, which imparts distinct electronic and magnetic properties not found in the individual oxides.
Properties
CAS No. |
12339-47-8 |
|---|---|
Molecular Formula |
Fe4O21V6-30 |
Molecular Weight |
865.02 g/mol |
IUPAC Name |
iron(3+);oxygen(2-);vanadium |
InChI |
InChI=1S/4Fe.21O.6V/q4*+3;21*-2;;;;;; |
InChI Key |
XPCPRBCKGJCKQT-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[V].[V].[V].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


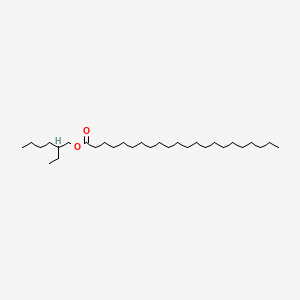
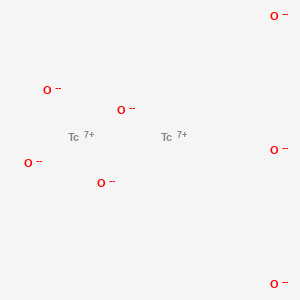
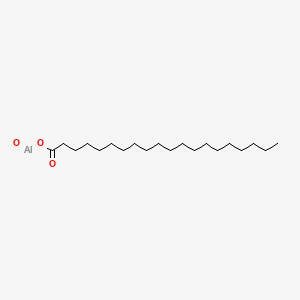
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
